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molecular formula C4H2Cl2N4O2 B8796798 5,6-Dichloro-3-nitropyrazin-2-amine CAS No. 87155-51-9

5,6-Dichloro-3-nitropyrazin-2-amine

Cat. No. B8796798
M. Wt: 208.99 g/mol
InChI Key: YPKQEGJKVUTYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04414215

Procedure details

To 450 ml concentrated sulfuric acid cooled to 10° is added 50.0 g (0.2 m) 3-amino-5,6-dichloropyrazine carboxylic acid. To this solution cooled to 0°-5°, is added a cold solution of 15 ml fuming sulfuric acid in 15 ml fuming nitric acid dropwise over 15 minutes. The reaction mixture is stirred at 0°-5° for 2 hours and then at ambient temperature for 2 hours. The reaction mixture is then poured onto ice and the yellow solid is collected. This solid is taken up in ethyl acetate, washed twice with saturated sodium carbonate solution and then the solution is filtered through a pad of silica gel. The resulting solution is evaporated in vacuo to afford 35 g of 5,6-dichloro-3-nitropyrazinamine, m.p. 169°-170° C.
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:8](C(O)=O)=[N:9][C:10]([Cl:14])=[C:11]([Cl:13])[N:12]=1.[N+:18]([O-])([OH:20])=[O:19]>>[Cl:14][C:10]1[N:9]=[C:8]([N+:18]([O-:20])=[O:19])[C:7]([NH2:6])=[N:12][C:11]=1[Cl:13]

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)Cl)Cl)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0°-5° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To this solution cooled to 0°-5°
ADDITION
Type
ADDITION
Details
is added a cold solution of 15 ml
CUSTOM
Type
CUSTOM
Details
dropwise over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at ambient temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured onto ice
CUSTOM
Type
CUSTOM
Details
the yellow solid is collected
WASH
Type
WASH
Details
washed twice with saturated sodium carbonate solution
FILTRATION
Type
FILTRATION
Details
the solution is filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=C(C(=NC1Cl)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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